1-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(piperidin-4-ylmethyl)methanamine
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Overview
Description
({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(PIPERIDIN-4-YL)METHYL]AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(PIPERIDIN-4-YL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the core aromatic structure. Common synthetic routes include:
Nucleophilic Substitution: This involves the substitution of a leaving group on an aromatic ring with a nucleophile, such as a methoxy group.
Amination: Introduction of the amine group through reductive amination or other amination techniques.
Coupling Reactions: Use of coupling agents like palladium catalysts to form carbon-carbon or carbon-nitrogen bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents, nucleophiles like methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a pharmaceutical agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, ({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(PIPERIDIN-4-YL)METHYL]AMINE is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry
In industry, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of ({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(PIPERIDIN-4-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby preventing a biological response.
Comparison with Similar Compounds
Similar Compounds
- ({2-[(4-BROMOPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(PIPERIDIN-4-YL)METHYL]AMINE
- ({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(PIPERIDIN-4-YL)METHYL]AMINE
Uniqueness
The uniqueness of ({2-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)[(PIPERIDIN-4-YL)METHYL]AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom, for example, can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C21H27ClN2O2 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-[[2-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C21H27ClN2O2/c1-25-20-4-2-3-18(14-24-13-16-9-11-23-12-10-16)21(20)26-15-17-5-7-19(22)8-6-17/h2-8,16,23-24H,9-15H2,1H3 |
InChI Key |
JUMLSIUIVMLAOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNCC3CCNCC3 |
Origin of Product |
United States |
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